![molecular formula C22H25N3O2S B3311451 N-mesityl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 946264-85-3](/img/structure/B3311451.png)
N-mesityl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
Vue d'ensemble
Description
N-mesityl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. MMB-CHMINACA was first synthesized in 2014 and has since gained popularity among recreational drug users due to its high potency and availability.
Mécanisme D'action
MMB-CHMINACA exerts its effects by binding to the CB1 receptor, which is primarily expressed in the brain and central nervous system. This binding activates the receptor and triggers a cascade of biochemical events that lead to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the euphoric and psychoactive effects of MMB-CHMINACA.
Biochemical and Physiological Effects:
MMB-CHMINACA has been found to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, decreased body temperature, and reduced pain sensitivity. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MMB-CHMINACA has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor. However, it also has several limitations, including its potential for abuse and the lack of long-term safety data. Researchers should exercise caution when working with MMB-CHMINACA and follow appropriate safety protocols.
Orientations Futures
There are several future directions for research on MMB-CHMINACA. These include further studies on its pharmacological properties and potential therapeutic applications, as well as investigations into its long-term safety and potential for abuse. Additionally, there is a need for the development of more selective and safer synthetic cannabinoids for use in research and clinical settings.
Applications De Recherche Scientifique
MMB-CHMINACA has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been found to have a high affinity for the CB1 receptor and a moderate affinity for the CB2 receptor. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-15-11-16(2)21(17(3)12-15)24-20(26)14-28-22-23-9-10-25(22)13-18-7-5-6-8-19(18)27-4/h5-12H,13-14H2,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBBYDMLLZHUGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.